AZM475271

Description

Properties

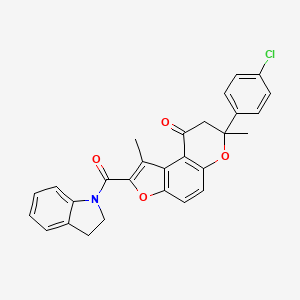

Molecular Formula |

C28H22ClNO4 |

|---|---|

Molecular Weight |

471.9 g/mol |

IUPAC Name |

7-(4-chlorophenyl)-2-(2,3-dihydroindole-1-carbonyl)-1,7-dimethyl-8H-furo[3,2-f]chromen-9-one |

InChI |

InChI=1S/C28H22ClNO4/c1-16-24-22(33-26(16)27(32)30-14-13-17-5-3-4-6-20(17)30)11-12-23-25(24)21(31)15-28(2,34-23)18-7-9-19(29)10-8-18/h3-12H,13-15H2,1-2H3 |

InChI Key |

HUWLQJUHXIKAIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C1C3=C(C=C2)OC(CC3=O)(C)C4=CC=C(C=C4)Cl)C(=O)N5CCC6=CC=CC=C65 |

Origin of Product |

United States |

Foundational & Exploratory

AZM475271: A Dual Inhibitor of Src and TGF-β Signaling Pathways

An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of AZM475271, a potent, orally active small molecule inhibitor. Initially developed as a selective Src family kinase inhibitor, emerging evidence has revealed its dual role in also potently inhibiting the Transforming Growth Factor-β (TGF-β) signaling pathway. This guide details the molecular targets of this compound, its effects on key signaling cascades, and the experimental evidence supporting its mechanism of action, presented in a format tailored for researchers and drug development professionals.

Core Mechanism of Action

This compound exerts its anti-tumor effects through the targeted inhibition of two critical signaling pathways implicated in cancer progression: the Src and TGF-β pathways.

1. Inhibition of Src Family Kinases:

This compound is a selective inhibitor of Src family kinases, with potent activity against c-Src, Lck, and c-yes.[1] Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[2][3][4] In many cancers, Src is aberrantly activated, leading to uncontrolled tumor growth and metastasis. This compound inhibits the phosphorylation of c-Src kinase, thereby blocking its downstream signaling cascades.[1]

2. Inhibition of the TGF-β Signaling Pathway:

In addition to its effects on Src, this compound has been shown to be a potent inhibitor of TGF-β-mediated cellular responses.[5][6][7] The TGF-β pathway is a complex signaling network that can act as both a tumor suppressor in the early stages of cancer and a promoter of metastasis in later stages.[8] this compound has been demonstrated to inhibit TGF-β-induced Smad and p38 mitogen-activated protein kinase (MAPK) phosphorylation, Smad-dependent transcriptional activation, and cellular processes such as epithelial-mesenchymal transition (EMT) and cell motility.[5][6][7] While the precise mechanism of its anti-TGF-β effect is still under investigation, it is suggested that this compound may function as a dual Src/TGF-β inhibitor.[5][6]

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data available.

| Target Kinase | IC50 (µM) | Reference |

| c-Src | 0.01 | [1] |

| Lck | 0.03 | [1] |

| c-yes | 0.08 | [1] |

| Cell Line | Assay | Effect | IC50/Concentration | Reference |

| c-Src transfected 3T3 cells | Proliferation | Inhibition | IC50 = 0.53 µM (24h) | [1] |

| A549 (Lung Carcinoma) | Proliferation | Inhibition | IC50 = 0.48 µM (72h) | [1] |

| L3.6pl (Pancreatic Carcinoma) | Proliferation | No significant effect below 15 µM | 1-20 µM (48h) | [1] |

| L3.6pl (Pancreatic Carcinoma) | Apoptosis | Induction | 5 µM (12h) | [1] |

| L3.6pl (Pancreatic Carcinoma) | Migration | Inhibition | 0.1-5 µM (4h) | [1] |

| Panc-1 (Pancreatic Carcinoma) | TGF-β1-induced chemokinesis | Blocked in a dose-dependent fashion | Not specified | [5] |

| MDA-MB 231, MDA-MB 468, MCF7 (Breast Cancer) | Mammosphere formation | Used as a Src inhibitor control | 10 µM | [9] |

Signaling Pathways

The dual inhibitory action of this compound impacts two major signaling pathways crucial for cancer progression.

Src Signaling Pathway Inhibition

This compound directly inhibits the kinase activity of Src, leading to the downregulation of its downstream effectors. This disrupts multiple oncogenic processes.

TGF-β Signaling Pathway Inhibition

This compound also interferes with the TGF-β signaling cascade, preventing the pro-metastatic effects of TGF-β in advanced cancers.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

In Vitro Assays

1. Kinase Inhibition Assay:

-

Objective: To determine the inhibitory activity of this compound against specific kinases.

-

Methodology: The IC50 values for c-Src, Lck, and c-yes were determined using enzymatic assays. While the specific proprietary assay details are not publicly available, such assays typically involve incubating the purified kinase with a substrate and ATP in the presence of varying concentrations of the inhibitor. The kinase activity is then measured, often through the quantification of substrate phosphorylation.

2. Cell Proliferation Assay:

-

Objective: To assess the effect of this compound on the growth of cancer cell lines.

-

Methodology:

-

Cancer cell lines (e.g., A549, c-Src transfected 3T3) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound or vehicle control.

-

After a specified incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The absorbance or fluorescence is measured, and the data is used to calculate the IC50 value.[1]

-

3. Western Blot Analysis:

-

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins.

-

Methodology:

-

Cells are treated with this compound for a specified time.

-

Cell lysates are prepared, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Src, Src, p-Smad2, Smad2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using a chemiluminescent substrate.

-

4. Cell Migration and Invasion Assays:

-

Objective: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

-

Methodology (Migration):

-

A wound-healing assay or a Boyden chamber assay can be used.

-

In a wound-healing assay, a scratch is made in a confluent monolayer of cells, which are then treated with this compound. The rate of wound closure is monitored over time.

-

In a Boyden chamber assay, cells are seeded in the upper chamber of a transwell insert and treated with this compound. The number of cells that migrate to the lower chamber is quantified.

-

-

Methodology (Invasion):

-

A Boyden chamber assay is used with the transwell insert coated with a basement membrane extract (e.g., Matrigel).

-

The number of cells that invade through the matrix and migrate to the lower chamber is quantified.

-

5. Luciferase Reporter Assay:

-

Objective: To measure the effect of this compound on TGF-β-dependent transcriptional activation.

-

Methodology:

-

Cells are transfected with a reporter plasmid containing a TGF-β-responsive promoter element driving the expression of a luciferase gene.

-

The transfected cells are treated with TGF-β in the presence or absence of this compound.

-

Cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of this compound indicates inhibition of the TGF-β signaling pathway.[5]

-

In Vivo Models

1. Xenograft Tumor Growth Studies:

-

Objective: To assess the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Human cancer cells (e.g., L3.6pl pancreatic cancer cells) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[1]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally, and tumor growth is monitored by measuring tumor volume with calipers at regular intervals.[1]

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).

-

2. Metastasis Models:

-

Objective: To evaluate the effect of this compound on the metastatic spread of cancer.

-

Methodology:

-

Orthotopic implantation of cancer cells into the relevant organ (e.g., pancreas) or intravenous injection of cancer cells can be used to model metastasis.

-

Treatment with this compound is initiated, and the development of metastases in distant organs (e.g., liver, lungs) is monitored using techniques like bioluminescence imaging (if cells are engineered to express luciferase) or histological analysis of tissues at the end of the study.

-

Conclusion

This compound is a promising anti-cancer agent with a dual mechanism of action targeting both the Src and TGF-β signaling pathways. Its ability to inhibit key drivers of tumor proliferation, survival, migration, and metastasis provides a strong rationale for its further investigation and development as a therapeutic agent. This guide provides a comprehensive overview of its mechanism, supported by quantitative data and detailed experimental methodologies, to aid researchers in their ongoing efforts to understand and exploit the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The molecular effect of metastasis suppressors on Src signaling and tumorigenesis: new therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The proto-oncogene c-Src and its downstream signaling pathways are inhibited by the metastasis suppressor, NDRG1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of TGF-β Signaling in Tumor Cells by Small Molecule Src Family Kinase Inhibitors | Bentham Science [benthamscience.com]

- 7. research.uni-luebeck.de [research.uni-luebeck.de]

- 8. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of STAT3, FAK and Src mediated signaling reduces cancer stem cell load, tumorigenic potential and metastasis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

AZM475271 Src Kinase Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271 is a potent and selective, orally active Src family kinase (SFK) inhibitor.[1] Developed by AstraZeneca, this small molecule compound has been investigated for its potential as an anti-cancer agent due to the critical role of Src kinases in tumor progression, including proliferation, invasion, metastasis, and angiogenesis. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical data associated with this compound.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Src family kinases. By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways. This inhibition of Src-mediated signaling disrupts various cellular processes that are crucial for tumor growth and survival.

Quantitative Data

Kinase Inhibition Profile

This compound has demonstrated high affinity for several members of the Src kinase family. The available half-maximal inhibitory concentration (IC50) values are summarized in the table below. A broader kinase selectivity profile is not publicly available, which may indicate that the compound's development was halted at the preclinical stage.

| Kinase | IC50 (µM) |

| c-Src | 0.01[1] |

| Lck | 0.03[1] |

| c-Yes | 0.08[1] |

In Vitro Cellular Activity

This compound has shown inhibitory effects on the proliferation of various cancer cell lines.

| Cell Line | Assay Duration | IC50 (µM) |

| c-Src transfected 3T3 fibroblasts | 24 hours | 0.53[1] |

| A549 (human lung carcinoma) | 72 hours | 0.48[1] |

Signaling Pathways

This compound primarily exerts its effects by inhibiting the Src kinase signaling pathway. Src is a non-receptor tyrosine kinase that plays a pivotal role in relaying signals from various cell surface receptors, including receptor tyrosine kinases (RTKs), integrins, and G protein-coupled receptors (GPCRs). Upon activation, Src phosphorylates a multitude of downstream substrates, initiating several signaling cascades that regulate cell proliferation, survival, migration, and angiogenesis.

Caption: Src Signaling Pathway and Inhibition by this compound.

Inhibition of TGF-β Signaling

Interestingly, preclinical studies have revealed that this compound can also inhibit signaling mediated by Transforming Growth Factor-beta (TGF-β). While the precise mechanism is not fully elucidated, it is suggested that this compound may act as a dual inhibitor of both Src and the TGF-β pathway. This cross-inhibition is significant as the TGF-β pathway is also implicated in tumor progression and metastasis, particularly in advanced-stage cancers.

Preclinical In Vivo Studies

This compound has been evaluated in preclinical animal models, primarily in pancreatic cancer, demonstrating anti-tumor and anti-metastatic activity.

| Cancer Type | Animal Model | Treatment | Key Findings |

| Pancreatic Cancer | Orthotopic Nude Mice | 50 mg/kg, oral, daily | Reduced primary tumor volume and metastasis.[1] |

| Pancreatic Cancer | Orthotopic Nude Mice | 50 mg/kg this compound + 100 mg/kg Gemcitabine | Enhanced anti-tumor effect and apoptosis compared to either agent alone.[1] |

Experimental Protocols

Kinase Activity Assay (Representative Protocol)

This protocol describes a common method for determining the IC50 of a kinase inhibitor.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Methodology:

-

Reagents: Purified recombinant Src kinase, appropriate peptide substrate, ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), this compound, DMSO, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add the Src kinase solution to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and measure the kinase activity using a suitable detection method. For instance, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence readout.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay - Representative Protocol)

This protocol outlines a common method to assess the effect of a compound on cell proliferation.

Detailed Methodology:

-

Cell Seeding:

-

Harvest and count cancer cells (e.g., A549).

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the existing medium in the wells with the medium containing different concentrations of this compound or vehicle control.

-

-

Incubation:

-

Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

-

MTT Addition and Solubilization:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

-

In Vivo Xenograft Study (Representative Protocol)

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.

Detailed Methodology:

-

Cell Implantation:

-

Harvest and resuspend human pancreatic cancer cells (e.g., L3.6pl) in a suitable medium.

-

Anesthetize immunodeficient mice (e.g., nude mice) and orthotopically inject the cancer cells into the pancreas.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor growth. Once tumors are established and reach a certain size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 50 mg/kg) orally once daily. The control group receives the vehicle. For combination studies, a second group would receive the combination of this compound and another therapeutic agent like gemcitabine.

-

-

Monitoring and Endpoint:

-

Measure tumor volume periodically using calipers or an imaging modality.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, euthanize the mice and excise the primary tumors.

-

Examine relevant organs for metastases.

-

-

Data Analysis:

-

Compare the tumor growth rates and final tumor volumes between the treatment and control groups.

-

Assess the incidence and extent of metastasis.

-

Perform histological and immunohistochemical analyses on the tumor tissues to evaluate cell proliferation, apoptosis, and angiogenesis.

-

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials for this compound. The lack of progression into clinical development may be due to a variety of factors, including but not limited to pharmacokinetic properties, off-target effects, or strategic decisions by the developing company.

Conclusion

This compound is a potent Src family kinase inhibitor with demonstrated anti-tumor and anti-metastatic effects in preclinical models of cancer. Its ability to also modulate the TGF-β signaling pathway suggests a potentially broader mechanism of action. While the absence of clinical trial data limits the assessment of its therapeutic potential in humans, the information gathered from preclinical studies provides valuable insights for researchers and drug development professionals working on Src kinase inhibitors and related signaling pathways. The detailed protocols provided in this guide can serve as a foundation for the in vitro and in vivo evaluation of similar compounds.

References

AZM475271: A Technical Guide to a Potent Src Family Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of AZM475271, a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases. Contrary to potential misconceptions, the primary molecular target of this compound is not a component of the spindle assembly checkpoint, such as Mps1 kinase. Instead, extensive research has characterized this compound as a powerful modulator of Src-mediated signaling pathways, which are critical in oncogenesis, regulating cellular processes like proliferation, migration, and angiogenesis. Furthermore, this inhibitor has been observed to exert effects on the Transforming Growth Factor-beta (TGF-β) signaling pathway, suggesting a broader mechanism of action with potential therapeutic implications in oncology. This guide details the quantitative biochemical and cellular activity of this compound, outlines key experimental methodologies for its characterization, and provides visual representations of the pertinent signaling pathways and experimental workflows.

Core Target and Mechanism of Action

This compound is an orally active and selective small molecule inhibitor that targets the kinase activity of the Src family of tyrosine kinases.[1] The primary mechanism of action involves binding to the ATP-binding site of Src kinases, which prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins. This inhibition blocks the downstream signaling cascades that promote tumor growth, survival, migration, and angiogenesis.[1] The Src family includes several members, and this compound has demonstrated inhibitory activity against key members like c-Src, Lck, and c-yes.[1]

In addition to its direct effect on Src kinases, this compound has been shown to functionally inhibit the TGF-β signaling pathway.[2][3] While the precise mechanism of this cross-inhibition is not fully elucidated, it may contribute to the anti-tumor effects of the compound, as TGF-β signaling is known to be involved in processes like epithelial-mesenchymal transition (EMT) and metastasis.[2][3]

Quantitative Data

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the key potency data.

Table 1: Biochemical Inhibition of Src Family Kinases

| Target Kinase | IC50 (μM) | Assay Type |

| c-Src | 0.01 | Kinase Assay |

| Lck | 0.03 | Kinase Assay |

| c-yes | 0.08 | Kinase Assay |

Data sourced from MedChemExpress.[1]

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | IC50 (μM) | Duration |

| A549 | Proliferation Assay | Cell Viability | 0.48 | 72 h |

| c-Src3T3 | Proliferation Assay | Cell Viability | 0.53 | 24 h |

| L3.6pl | Cell Migration Assay | Inhibition of Migration | 1-5 | 4 h |

| Panc-1 | Chemokinesis Assay | Inhibition of Migration | Dose-dependent | - |

Data compiled from various sources.[1][2]

Signaling Pathways

Src Kinase Signaling Pathway

Src kinases are integral signaling nodes that relay signals from various cell surface receptors, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Upon activation, Src phosphorylates a multitude of downstream substrates, activating key pathways such as the Ras-MAPK, PI3K-Akt, and STAT3 pathways, which collectively drive cell proliferation, survival, and motility.

Caption: Simplified Src kinase signaling pathway and the inhibitory action of this compound.

Interaction with TGF-β Signaling

This compound has been shown to inhibit TGF-β-mediated cellular responses. The interaction between Src and TGF-β signaling is complex. TGF-β can activate Src through a non-canonical pathway, and Src, in turn, can modulate TGF-β signaling. By inhibiting Src, this compound can disrupt this crosstalk.

Caption: Crosstalk between TGF-β and Src signaling pathways, and the inhibitory point of this compound.

Experimental Protocols

The following are representative protocols for key assays used to characterize Src inhibitors like this compound.

In Vitro Kinase Assay

This protocol describes a radiometric assay to determine the IC50 of an inhibitor against a purified kinase.

Workflow Diagram:

Caption: Experimental workflow for an in vitro radiometric kinase assay.

Methodology:

-

Reaction Setup: In a 96-well plate, combine purified Src kinase, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and kinase reaction buffer.

-

Inhibitor Addition: Add serial dilutions of this compound in DMSO to the reaction wells. Include DMSO-only wells as a control.

-

Reaction Initiation: Start the kinase reaction by adding a solution containing MgCl2 and [γ-32P]ATP.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and Spotting: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of each reaction mixture onto a phosphocellulose filter mat.

-

Washing: Wash the filter mat multiple times with phosphoric acid and ethanol to remove unbound [γ-32P]ATP.

-

Quantification: Dry the filter mat and quantify the amount of incorporated 32P in each spot using a phosphorimager or scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This protocol outlines the use of a colorimetric assay (e.g., MTT or WST-1) to measure the effect of this compound on the proliferation of cancer cell lines.

Workflow Diagram:

Caption: Experimental workflow for a cellular proliferation assay.

Methodology:

-

Cell Seeding: Plate a cancer cell line (e.g., A549) in a 96-well plate at a predetermined density and allow the cells to attach overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a defined period (e.g., 72 hours) under standard cell culture conditions.

-

Reagent Addition: Add a proliferation reagent such as MTT or WST-1 to each well and incubate for a few hours.

-

Signal Measurement: If using MTT, add a solubilizing agent to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.

Cell Migration Assay (Transwell Assay)

This protocol describes a transwell (or Boyden chamber) assay to assess the impact of this compound on cancer cell migration.

Workflow Diagram:

Caption: Experimental workflow for a transwell cell migration assay.

Methodology:

-

Chamber Setup: Place transwell inserts with a porous membrane into the wells of a 24-well plate.

-

Chemoattractant: Add cell culture medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Cell Preparation: Harvest and resuspend cancer cells in serum-free medium. Pre-treat the cells with different concentrations of this compound or a vehicle control.

-

Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

-

Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a dye such as crystal violet.

-

Quantification: Count the number of stained, migrated cells in several random fields of view under a microscope. Compare the number of migrated cells in the treated groups to the control group.

Conclusion

This compound is a selective inhibitor of Src family kinases with demonstrated biochemical and cellular activity. Its mechanism of action, centered on the inhibition of Src-mediated signaling pathways, and its potential to modulate TGF-β signaling, positions it as a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this class of inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The type II TGF-β receptor phosphorylates Tyr182 in the type I receptor to activate downstream Src signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

AZM475271: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZM475271 is a potent and selective, orally active inhibitor of Src family kinases (SFKs).[1] Contrary to initial inquiries which may associate it with Mps1, extensive research has characterized this compound as a key inhibitor of Src, a non-receptor tyrosine kinase frequently overexpressed and activated in a multitude of human cancers.[2][3] Its mechanism of action extends beyond Src inhibition, demonstrating significant cross-inhibition of the Transforming Growth Factor-β (TGF-β) signaling pathway.[4] This guide provides an in-depth analysis of the core downstream signaling pathways modulated by this compound, focusing on its effects on the Src/FAK/STAT3 axis and the TGF-β/Smad pathway. It includes a compilation of quantitative data, detailed experimental protocols for assessing its activity, and visual diagrams of the affected pathways to support further research and drug development efforts.

Introduction: Mechanism of Action

This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of Src family kinases.[5] By blocking the phosphorylation capabilities of Src, it effectively disrupts the initiation of multiple downstream signaling cascades that are critical for tumor progression. Key consequences of Src inhibition by this compound include the reduction of cell proliferation, migration, and invasion, as well as the induction of apoptosis.[1][2] Furthermore, this compound has been shown to inhibit the TGF-β signaling pathway, a key pathway involved in epithelial-mesenchymal transition (EMT), metastasis, and modulation of the tumor microenvironment.[4][6] This dual inhibitory function makes this compound a compound of significant interest in oncology research.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of a specific biological or biochemical function.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (µM) | Source |

| c-Src | 0.01 | [1] |

| Lck | 0.03 | [1] |

| c-Yes | 0.08 | [1] |

Table 2: Cellular Proliferation Inhibition

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Source |

| c-Src transfected 3T3 | Fibroblast | 24 h | 0.53 | [1] |

| A549 | Lung Carcinoma | 72 h | 0.48 | [1] |

| MDA-MB 231 | Breast Cancer | 24 h | ~1.38 | [7] |

| MDA-MB 468 | Breast Cancer | 24 h | Not specified | [7] |

| BT-20 | Breast Cancer | 24 h | Not specified | [7] |

| MCF7 | Breast Cancer | 24 h | Not specified | [7] |

| T47D | Breast Cancer | 24 h | Not specified | [7] |

| SK-BR-3 | Breast Cancer | 24 h | Not specified | [7] |

| 4T1 | Murine Breast Cancer | 24 h | Not specified | [7] |

Note: A study on breast cancer cell lines used a concentration of 10 µM of this compound to achieve Src inhibition.[7]

Core Downstream Signaling Pathways

Inhibition of the Src/FAK/STAT3 Signaling Axis

Src is a central node in signaling pathways that regulate cell adhesion, migration, and proliferation. Upon activation, Src phosphorylates numerous substrates, including Focal Adhesion Kinase (FAK) and Signal Transducer and Activator of Transcription 3 (STAT3). The phosphorylation of FAK is crucial for cell motility, while STAT3 activation promotes the transcription of genes involved in cell survival and proliferation. This compound-mediated inhibition of Src leads to a downstream reduction in the phosphorylation of both FAK and STAT3, thereby impeding these pro-tumorigenic processes.[7]

Cross-Inhibition of the TGF-β/Smad Signaling Pathway

The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages.[8] In advanced cancers, TGF-β can induce EMT, a process that allows cancer cells to become more motile and invasive. The canonical TGF-β pathway involves the phosphorylation of Smad2 and Smad3, which then translocate to the nucleus to regulate gene expression. This compound has been demonstrated to inhibit TGF-β-induced phosphorylation of Smad2, suggesting a mechanism of cross-inhibition between the Src and TGF-β pathways.[4] This inhibition can block TGF-β-mediated cellular responses such as cell migration.[4]

Key Experimental Protocols

In Vitro Src Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on Src kinase activity.

Objective: To determine the IC50 value of this compound against purified Src kinase.

Materials:

-

Recombinant human Src kinase

-

Src peptide substrate (e.g., KVEKIGEGTYGVVYK)[2]

-

ATP (γ-32P ATP for radiometric assay or cold ATP for luminescence-based assays)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader (luminescence or radioactivity)

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control.

-

In a 96-well plate, add the diluted this compound or DMSO control.

-

Add the Src kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the Src peptide substrate and ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Add the detection reagent to quantify the amount of ADP produced (or substrate phosphorylated).

-

Measure the signal using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value.

Western Blot Analysis of Downstream Signaling

This protocol outlines the procedure to detect changes in the phosphorylation status of key downstream proteins (p-Smad2, p-STAT3, p-FAK) in cells treated with this compound.

Objective: To confirm the inhibitory effect of this compound on Src and TGF-β signaling pathways in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., Panc-1, MDA-MB-231)

-

Cell culture medium and supplements

-

This compound

-

Stimulant (e.g., TGF-β1 for p-Smad2 analysis)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-Smad2, anti-p-STAT3, anti-p-FAK, and corresponding total protein antibodies)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of this compound for a specified time. For p-Smad2 analysis, stimulate with TGF-β1 for a short period (e.g., 30 minutes) before lysis.[4]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal to determine the effect of this compound.

Downstream Cellular Consequences

The inhibition of key signaling nodes like Src and the TGF-β pathway by this compound leads to a cascade of anti-tumor effects. The disruption of these pathways culminates in reduced cell viability, decreased metastatic potential, and ultimately, the induction of programmed cell death (apoptosis).

Conclusion

This compound is a selective Src family kinase inhibitor with demonstrated activity against key signaling pathways implicated in cancer progression. Its ability to concurrently inhibit the Src/FAK/STAT3 axis and the TGF-β/Smad pathway underscores its potential as a multi-faceted anti-cancer agent. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the mechanism and therapeutic application of this compound and other Src inhibitors. Further exploration of its efficacy in various cancer models, both as a monotherapy and in combination with other treatments, is warranted.

References

- 1. The roles of TGFβ in the tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Src family kinases in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Transforming Growth Factor-β: An Agent of Change in the Tumor Microenvironment [frontiersin.org]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 6. TGF-β signaling, tumor microenvironment and tumor progression: the butterfly effect [imrpress.com]

- 7. Modulation of Src Kinase Activity by Selective Substrate Recognition with Pseudopeptidic Cages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

The Role of AZM475271 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZM475271 is a potent and selective, orally active inhibitor of Src family kinases (SFKs). Beyond its established role in curbing cell proliferation and migration, this compound has emerged as a significant inducer of apoptosis, the process of programmed cell death crucial for tissue homeostasis and a key target in oncology research. This technical guide provides an in-depth analysis of the role of this compound in apoptosis, detailing its impact on key signaling pathways, presenting quantitative data from relevant studies, and outlining experimental protocols for its investigation.

Introduction to this compound and Apoptosis

This compound is a small molecule inhibitor that primarily targets Src, a non-receptor tyrosine kinase frequently overexpressed and activated in a variety of human cancers. Src kinase is a pivotal node in signaling pathways that regulate cell growth, adhesion, invasion, and survival. By inhibiting Src, this compound disrupts these oncogenic signals, leading to anti-tumor effects. A critical component of its anti-cancer activity is the induction of apoptosis. Apoptosis is a regulated cellular process that eliminates damaged or unwanted cells. It is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, DNA fragmentation, and the activation of a cascade of proteases called caspases. Dysregulation of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate uncontrollably. Therapeutic agents that can effectively restore or induce apoptosis in cancer cells are of paramount interest in drug development.

Mechanism of Action: this compound-Induced Apoptosis

The pro-apoptotic activity of this compound is multifaceted, primarily stemming from its inhibition of Src kinase and its downstream effects on critical signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway.

Inhibition of Src Kinase Signaling

Src kinase promotes cell survival through the activation of several downstream pathways that suppress apoptosis. One of the key mechanisms by which Src inhibits apoptosis is through the activation of the Ras-Raf-MEK-ERK pathway, which can lead to the degradation of the pro-apoptotic BH3-only protein Bik[1]. Furthermore, Src can directly phosphorylate and inactivate pro-apoptotic proteins such as Caspase-8, thereby blocking the initiation of the apoptotic cascade[2]. By inhibiting Src kinase activity, this compound can relieve this suppression of apoptosis, leading to the activation of pro-apoptotic machinery.

Cross-inhibition of the TGF-β Signaling Pathway

This compound has been shown to cross-inhibit the TGF-β signaling pathway, which plays a dual role in cancer[3][4]. In late-stage cancers, TGF-β can promote tumor progression, metastasis, and epithelial-mesenchymal transition (EMT). This compound can block TGF-β-induced cellular responses, including the activation of Smad proteins, which are key mediators of TGF-β signaling[3]. The interplay between TGF-β and apoptosis is complex; however, under certain contexts, inhibition of pro-tumorigenic TGF-β signaling can contribute to the induction of apoptosis.

Quantitative Data on this compound-Induced Apoptosis

Quantitative analysis of apoptosis is crucial for evaluating the efficacy of anti-cancer agents. The following table summarizes the available quantitative data on the pro-apoptotic effects of this compound.

| Cell Line | Concentration of this compound | Incubation Time | Apoptotic Effect | Reference |

| L3.6pl (Human Pancreatic Cancer) | 5 µM | 12 hours | 12.6% of cells underwent apoptosis | [5] |

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental procedures is essential for a comprehensive understanding of the role of this compound in apoptosis.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound to induce apoptosis.

Experimental Workflows

The following diagrams outline the typical workflows for key experiments used to study the role of this compound in apoptosis.

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments used to investigate this compound-induced apoptosis.

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cell culture reagents

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells (e.g., L3.6pl) in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 5 µM) or vehicle control for the specified duration (e.g., 12 hours).

-

Cell Harvesting: Gently collect the culture medium containing floating cells. Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE). Combine the floating and adherent cells.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.

Materials:

-

Cell culture reagents

-

This compound

-

Caspase-Glo® 3/7 Assay System or similar

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate. Treat cells with this compound at various concentrations and time points. Include a vehicle control.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Lysis and Caspase Activation: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well. Mix by gentle shaking.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

-

Data Analysis: Normalize the luminescence readings to the number of cells (if performing a parallel viability assay) or to the vehicle control. Express the results as fold change in caspase-3/7 activity.

Western Blot Analysis for Cleaved PARP and Cleaved Caspase-3

This method detects the cleavage of key apoptotic substrates.

Materials:

-

Cell culture reagents

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Conclusion

This compound demonstrates a clear role in the induction of apoptosis in cancer cells through its potent inhibition of Src family kinases and its cross-inhibition of the TGF-β signaling pathway. The quantitative data, though currently limited, supports its pro-apoptotic activity. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and quantify the apoptotic effects of this compound in various cancer models. A deeper understanding of its apoptotic mechanisms will be instrumental in the continued development and clinical application of this promising anti-cancer agent.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Src Kinase Inhibitor AZM475271: A Modulator of Cell Proliferation and Migration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271 is a potent and selective Src family kinase (SFK) inhibitor that has garnered significant interest in oncological research. Src kinases are non-receptor tyrosine kinases that play a crucial role in regulating a multitude of cellular processes, including proliferation, survival, adhesion, and migration. Dysregulation of Src signaling is a common feature in various human cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the effects of this compound on cell proliferation and migration, with a particular focus on its impact on pancreatic ductal adenocarcinoma (PDAC) cells. The document details the underlying molecular mechanisms, summarizes key quantitative data, and provides outlines of the experimental protocols used to elucidate these effects.

Mechanism of Action: Dual Inhibition of Src and TGF-β Signaling

This compound exerts its anti-proliferative and anti-migratory effects primarily through the inhibition of Src kinase activity. However, a key aspect of its mechanism is the cross-inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical driver of epithelial-mesenchymal transition (EMT) and metastasis in late-stage cancers.[1]

The TGF-β pathway, upon ligand binding, activates its type I receptor (ALK5), which in turn phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. This phosphorylation event is a critical step in the signaling cascade that leads to changes in gene expression promoting a migratory and invasive phenotype. This compound has been shown to effectively block the C-terminal phosphorylation of both Smad2 and Smad3, thereby attenuating downstream TGF-β signaling.[1] This dual inhibitory action on both Src and TGF-β pathways makes this compound a promising candidate for targeting metastatic dissemination.[1]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cell proliferation, migration, and the expression of associated molecular markers.

Table 1: Effect of this compound on Cell Migration

| Cell Line | Assay Type | Treatment | Result | Reference |

| Panc-1 | Real-time cell migration (chemokinesis) | This compound (dose-dependent) | Effective blockade of TGF-β1-induced chemokinesis. | [1] |

| Panc-1 | Real-time cell migration (chemokinesis) | Ectopic expression of constitutively active ALK5T204D mutant + this compound | Inhibition of high chemokinetic activity. | [1] |

Table 2: Effect of this compound on Gene Expression Associated with Epithelial-Mesenchymal Transition (EMT)

| Cell Line | Gene Target | Treatment | Method | Result | Reference |

| Panc-1 | MMP2 | TGF-β1 + this compound | Quantitative Real-Time PCR | Inhibition of TGF-β1-induced upregulation. | [1] |

| Panc-1 | MMP9 | TGF-β1 + this compound | Quantitative Real-Time PCR | Inhibition of TGF-β1-induced upregulation. | [1] |

| Panc-1 | N-cadherin | TGF-β1 + this compound | Quantitative Real-Time PCR | Inhibition of TGF-β1-induced upregulation. | [1] |

| Panc-1 | Vimentin | TGF-β1 + this compound | Quantitative Real-Time PCR | Inhibition of TGF-β1-induced upregulation. | [1] |

| Panc-1 | E-cadherin | TGF-β1 + this compound | Quantitative Real-Time PCR | Partial relief of TGF-β1-induced suppression. | [1] |

Table 3: Effect of this compound on TGF-β Signaling Pathway Activity

| Cell Line | Assay Type | Treatment | Result | Reference |

| Panc-1, Colo357 | Luciferase Reporter Gene Assay | TGF-β1 + this compound | Inhibition of TGF-β1-dependent reporter gene activity. | [1] |

| Panc-1, Colo357 | Phosphoimmunoblotting | TGF-β1 + this compound | Inhibition of C-terminal phosphorylation of Smad2 and Smad3. | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of this compound's effects.

1. Cell Culture

-

Cell Lines: Pancreatic ductal adenocarcinoma cell lines Panc-1 and Colo357 are commonly used.

-

Culture Conditions: Cells are maintained in a standard cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

2. Real-Time Cell Migration Assay (Chemokinesis)

-

Principle: This assay measures the random migration of cells in real-time. The xCELLigence system is a commonly used platform for this purpose.

-

Procedure:

-

Cells are seeded in the upper chamber of a specialized microelectronic sensor plate (CIM-Plate 16) in a serum-free medium.

-

The lower chamber contains a medium with a chemoattractant (e.g., FBS).

-

As cells migrate through the microporous membrane towards the chemoattractant, they come into contact with and adhere to the electronic sensors on the underside of the membrane.

-

The impedance of the electron flow caused by the attached cells is measured in real-time and is proportional to the number of migrated cells.

-

The effect of this compound is assessed by adding different concentrations of the inhibitor to the upper chamber along with the cells.

-

3. Quantitative Real-Time PCR (qRT-PCR)

-

Principle: qRT-PCR is used to quantify the expression levels of specific genes of interest, such as those involved in EMT.

-

Procedure:

-

RNA Extraction: Total RNA is isolated from treated and untreated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers for the target genes (e.g., MMP2, MMP9, N-cadherin, Vimentin, E-cadherin) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: The amplification of the PCR product is monitored in real-time using a fluorescent dye (e.g., SYBR Green). The relative expression of the target genes is calculated using the ΔΔCt method.

-

4. Luciferase Reporter Gene Assay

-

Principle: This assay measures the activity of a specific signaling pathway by using a reporter gene (luciferase) under the control of a promoter that is responsive to that pathway.

-

Procedure:

-

Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing a TGF-β-responsive element (e.g., a Smad-binding element) driving the expression of the luciferase gene.

-

Treatment: After transfection, cells are treated with TGF-β1 in the presence or absence of various concentrations of this compound.

-

Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

Normalization: A co-transfected plasmid expressing Renilla luciferase is often used to normalize for transfection efficiency.

-

5. Phosphoimmunoblotting (Western Blotting)

-

Principle: This technique is used to detect and quantify the levels of specific phosphorylated proteins, such as phospho-Smad2 and phospho-Smad3.

-

Procedure:

-

Cell Lysis: Treated and untreated cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of Smad2 and Smad3, as well as with antibodies for the total forms of these proteins as loading controls.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Quantification: The intensity of the bands is quantified using densitometry software.

-

Mandatory Visualizations

Caption: Signaling pathway showing this compound's dual inhibition of Src and TGF-β signaling.

Caption: Workflow of key experiments to evaluate this compound's effects.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inhibiting both Src kinase activity and the pro-metastatic TGF-β signaling pathway. Its ability to suppress cell proliferation and migration, particularly in the context of pancreatic cancer, underscores its therapeutic promise. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially harness the capabilities of this dual-action inhibitor in the fight against metastatic disease. Further studies are warranted to fully elucidate its in vivo efficacy and to explore its potential in combination therapies.

References

The Src Kinase Inhibitor AZM475271: A Technical Deep Dive into its Preclinical Efficacy in Pancreatic Cancer

For Immediate Release

This technical guide provides a comprehensive overview of the preclinical research on AZM475271, a potent Src tyrosine kinase inhibitor, in the context of pancreatic ductal adenocarcinoma (PDAC). This document is intended for researchers, scientists, and drug development professionals seeking detailed insights into the mechanism of action, experimental validation, and therapeutic potential of this compound.

Core Mechanism of Action

This compound is a small molecule inhibitor that primarily targets Src, a non-receptor tyrosine kinase frequently overexpressed and activated in pancreatic cancer.[1][2] Src kinase is a critical node in various signaling pathways that drive tumor progression, including proliferation, survival, invasion, angiogenesis, and metastasis.[1][2] Notably, research has revealed that this compound also exhibits cross-inhibitory effects on the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key player in epithelial-mesenchymal transition (EMT) and metastatic dissemination in late-stage PDAC.[3] This dual inhibition of both Src and TGF-β signaling pathways positions this compound as a promising therapeutic agent against pancreatic cancer.[3]

Quantitative Preclinical Efficacy

Preclinical studies in orthotopic nude mouse models of human pancreatic cancer have demonstrated the significant anti-tumor and anti-metastatic activity of this compound, both as a monotherapy and in combination with the standard-of-care chemotherapeutic agent, gemcitabine.

Table 1: In Vivo Efficacy of this compound in an Orthotopic Pancreatic Cancer Model

| Treatment Group | Primary Pancreatic Tumor Volume Reduction | Incidence of Lymph Node Metastasis | Incidence of Liver Metastasis | Reference |

| Control | - | 5/5 animals | 3/5 animals | [4] |

| This compound alone | ~40% | Not specified | Not specified | [4][5] |

| This compound + Gemcitabine | 90% | 0/8 animals | 0/8 animals | [4][5] |

The combination of this compound with gemcitabine not only resulted in a striking 90% reduction in primary tumor volume but also completely abrogated lymph node and liver metastases in the treated animals.[4][5] This synergistic effect suggests that this compound sensitizes pancreatic cancer cells to the cytotoxic effects of gemcitabine.[4]

Key Signaling Pathways and Experimental Workflows

The multifaceted anti-cancer effects of this compound are rooted in its ability to modulate several critical signaling cascades. The following diagrams illustrate the key pathways affected by this compound and a typical experimental workflow for its evaluation.

Figure 1: Simplified signaling pathway of this compound action in pancreatic cancer.

Figure 2: General experimental workflow for preclinical evaluation of this compound.

Detailed Experimental Protocols

The following are summaries of key experimental methodologies employed in the preclinical evaluation of this compound.

Real-Time Cell Migration (Chemokinesis) Assay

-

Objective: To assess the effect of this compound on the random migration of pancreatic cancer cells.

-

Cell Lines: Panc-1.

-

Methodology:

-

Pancreatic cancer cells are seeded in the upper chamber of a Boyden Chamber or a real-time cell analyzer with microelectronic sensors.

-

The cells are treated with varying concentrations of this compound in the presence or absence of TGF-β1 as a chemoattractant.

-

Cell migration to the lower chamber or the change in impedance due to cell movement is monitored in real-time.

-

Data is analyzed to determine the dose-dependent effect of this compound on cell migration.[3]

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the expression of genes associated with EMT and invasion.

-

Target Genes: MMP2, MMP9, N-cadherin, vimentin, and E-cadherin.[3]

-

Methodology:

-

Pancreatic cancer cells (e.g., Panc-1, Colo357) are treated with TGF-β1 with or without this compound for a specified duration.[3]

-

Total RNA is extracted from the cells and reverse-transcribed into cDNA.

-

qRT-PCR is performed using specific primers for the target genes and a housekeeping gene for normalization.

-

The relative fold change in gene expression is calculated using the ΔΔCt method.

-

Luciferase Reporter Gene Assay

-

Objective: To measure the transcriptional activity of the TGF-β/Smad signaling pathway.

-

Methodology:

-

Pancreatic cancer cells are transiently transfected with a luciferase reporter construct containing Smad-binding elements.

-

The transfected cells are then treated with TGF-β1 in the presence or absence of this compound.[3]

-

Cell lysates are collected, and luciferase activity is measured using a luminometer.

-

The results are normalized to a co-transfected control plasmid (e.g., Renilla luciferase).

-

Phospho-Immunoblotting

-

Objective: To detect the phosphorylation status of key signaling proteins.

-

Target Proteins: Smad2 and Smad3.

-

Methodology:

-

Pancreatic cancer cells are treated as required (e.g., with TGF-β1 and/or this compound).

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for the phosphorylated forms of Smad2 and Smad3, followed by a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence detection system. Total protein levels are also assessed as a loading control.[3]

-

Orthotopic Nude Mouse Model

-

Objective: To evaluate the in vivo efficacy of this compound on primary tumor growth and metastasis.

-

Methodology:

-

L3.6pl cells are surgically implanted into the pancreas of nude mice.[4]

-

Once tumors are established, mice are randomized into treatment groups: vehicle control, this compound alone, gemcitabine alone, and this compound in combination with gemcitabine.[4]

-

This compound is typically administered daily via oral gavage, while gemcitabine is administered intraperitoneally.[4]

-

Tumor growth is monitored over time. At the end of the study, mice are euthanized, and primary tumors are excised and weighed.

-

Metastatic lesions in organs such as the lymph nodes and liver are counted and analyzed.[4]

-

Tumor tissues can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL), and microvessel density (e.g., CD31).[4]

-

Conclusion and Future Directions

The preclinical data on this compound strongly support its potential as a therapeutic agent for pancreatic cancer. Its dual inhibitory action on Src and TGF-β signaling pathways provides a strong rationale for its further development. The synergistic effects observed with gemcitabine are particularly compelling and suggest a promising combination therapy strategy. Future research should focus on elucidating the detailed molecular mechanisms of synergy with chemotherapy, identifying predictive biomarkers for patient stratification, and advancing this compound or similar Src inhibitors into well-designed clinical trials for pancreatic cancer. While no clinical trial data for this compound in pancreatic cancer is currently available, the promising preclinical findings underscore the therapeutic potential of targeting Src in this challenging disease.

References

- 1. Targeted inhibition of Src kinase signaling attenuates pancreatic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. TGF-β Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of SRC tyrosine kinase as treatment for human pancreatic cancer growing orthotopically in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Effect of Src kinase inhibition on metastasis and tumor angiogenesis in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

AZM475271 in Breast Cancer Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZM475271 is a potent and selective small molecule inhibitor of Src family kinases (SFKs). The Src signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, migration, and invasion, and its dysregulation is frequently implicated in the progression and metastasis of various cancers, including breast cancer. Emerging evidence also suggests that this compound may exert its anti-cancer effects through the modulation of other signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, which plays a complex, context-dependent role in breast cancer, initially acting as a tumor suppressor and later promoting metastasis. This technical guide provides an in-depth overview of the preclinical studies involving this compound in breast cancer, with a focus on its mechanism of action, experimental data, and relevant methodologies.

Mechanism of Action

This compound is an orally active and selective Src kinase inhibitor. It has been shown to inhibit the phosphorylation of several Src family kinases, with IC50 values of 0.01 µM for c-Src, 0.03 µM for Lck, and 0.08 µM for c-yes. By inhibiting Src kinase activity, this compound can disrupt downstream signaling cascades that are crucial for tumor cell proliferation, migration, and invasion.

Furthermore, studies have indicated that this compound may also function as an inhibitor of the TGF-β signaling pathway. This dual inhibitory activity is of significant interest in oncology, as both Src and TGF-β pathways are known to contribute to the aggressive phenotype of breast cancer, particularly in the context of metastasis and therapy resistance.

Preclinical Data in Breast Cancer

The primary research on this compound in breast cancer has been conducted in vitro using various breast cancer cell lines. These studies have demonstrated the potential of this compound to inhibit key processes associated with cancer progression, both as a single agent and in combination with other targeted therapies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in breast cancer cell lines. It is important to note that the available data is currently limited, and further studies are warranted to establish a more comprehensive quantitative profile of this compound's efficacy.

| Cell Line | Assay | Treatment | Concentration | Observed Effect | Reference |

| MDA-MB-231 | Cell Migration | This compound | 10 µM | Significant decrease in cell migration. | [1] |

| MDA-MB-231 | Cell Invasion | This compound | 10 µM | Significant decrease in cell invasion. | [1] |

| MDA-MB-231 | Mammosphere Formation | This compound | 10 µM | Reduction in mammosphere formation, indicating an effect on cancer stem-like cells. | [1] |

| MDA-MB-468 | Mammosphere Formation | This compound | 10 µM | Reduction in mammosphere formation. | [1] |

| MCF7 | Mammosphere Formation | This compound | 10 µM | Reduction in mammosphere formation. | [1] |

| Combination Therapy | Cell Line | Assay | Treatment | Concentration | Observed Effect | Reference |

| STAT3 + Src Inhibition | MDA-MB-231 | Cell Migration | WP1066 + this compound | 10 µM + 10 µM | More significant reduction in migration compared to individual inhibitors. | [1] |

| STAT3 + Src Inhibition | MDA-MB-231 | Cell Invasion | WP1066 + this compound | 10 µM + 10 µM | More significant reduction in invasion compared to individual inhibitors. | [1] |

| STAT3 + Src Inhibition | MDA-MB-231 | Mammosphere Formation | WP1066 + this compound | 10 µM + 10 µM | More significant reduction in mammosphere formation compared to individual inhibitors. | [1] |

| FAK + Src Inhibition | MDA-MB-231 | Cell Migration | FAK inhibitor 14 + this compound | 2.5 µM + 10 µM | Significant reduction in cell migration. | [1] |

| FAK + Src Inhibition | MDA-MB-231 | Cell Invasion | FAK inhibitor 14 + this compound | 2.5 µM + 10 µM | Significant reduction in cell invasion. | [1] |

| FAK + Src Inhibition | MDA-MB-231 | Mammosphere Formation | FAK inhibitor 14 + this compound | 2.5 µM + 10 µM | Significant reduction in mammosphere formation. | [1] |

Experimental Protocols

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem-like cells.

-

Cell Preparation:

-

Culture breast cancer cell lines (e.g., MDA-MB-231, MCF7) to 70-80% confluency.

-

Harvest cells using trypsin and neutralize with serum-containing media.

-

Centrifuge the cell suspension and resuspend the pellet in serum-free mammosphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).

-

Ensure a single-cell suspension by passing the cells through a 40 µm cell strainer.

-

Perform a cell count using a hemocytometer.

-

-

Plating:

-

Plate the single-cell suspension in ultra-low attachment plates at a low density (e.g., 5,000 to 20,000 cells/mL) to prevent cell aggregation.

-

-

Treatment:

-

After 24 hours, treat the mammosphere cultures with this compound at the desired concentration (e.g., 10 µM).

-

Include appropriate vehicle controls.

-

-

Incubation and Analysis:

-

Incubate the plates for 7-10 days to allow for mammosphere formation.

-

After the incubation period, count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.

-

Calculate the mammosphere formation efficiency (MFE) as: (Number of mammospheres / Number of cells seeded) x 100%.

-

Transwell Invasion Assay

This assay measures the invasive potential of cancer cells through a basement membrane matrix.

-

Chamber Preparation:

-

Rehydrate Transwell inserts with an 8 µm pore size by adding serum-free medium to the top and bottom chambers and incubate for 2 hours at 37°C.

-

Coat the upper surface of the Transwell membrane with a thin layer of Matrigel (or other basement membrane extract) and allow it to solidify at 37°C for at least 30 minutes.

-

-

Cell Preparation:

-

Harvest and resuspend breast cancer cells in serum-free medium.

-

Perform a cell count.

-

-

Assay Setup:

-

Seed the desired number of cells (e.g., 5 x 10^4 to 1 x 10^5 cells) in the upper chamber of the Transwell insert in serum-free medium containing this compound or vehicle control.

-

Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

-

-

Incubation and Staining:

-

Incubate the plate at 37°C for 24-48 hours.

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.

-

Stain the fixed cells with a solution such as crystal violet.

-

-

Quantification:

-

Wash the inserts to remove excess stain and allow them to air dry.

-

Count the number of stained, invaded cells in several random fields of view under a microscope.

-

The results can be expressed as the average number of invaded cells per field or as a percentage of the control.

-

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by this compound in the context of breast cancer.

References

AZM475271: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZM475271 is a potent and selective Src family kinase (SFK) inhibitor. As a member of the anilinoquinazoline class of compounds, it has demonstrated significant activity in preclinical models of various cancers, including pancreatic, breast, and prostate cancer. This document provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It details its mechanism of action, focusing on the inhibition of key signaling pathways such as Src, Focal Adhesion Kinase (FAK), and Signal Transducer and Activator of Transcription 3 (STAT3). Furthermore, this guide outlines detailed protocols for key in vitro and in vivo experiments and provides visual representations of the associated signaling cascades and experimental workflows to facilitate further research and development.

Chemical Structure and Properties